1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester
Description
The compound 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester is a highly functionalized indole derivative. Its structure features:
Properties
CAS No. |
943637-14-7 |
|---|---|
Molecular Formula |
C26H43BN2O5 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[6-[[3,3-dimethylbutan-2-yl(methyl)amino]methyl]-4-(3-hydroxy-3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C26H43BN2O5/c1-17(24(2,3)4)28(10)16-18-13-19(11-12-26(8,9)31)20-15-22(27(32)33)29(21(20)14-18)23(30)34-25(5,6)7/h13-15,17,31-33H,11-12,16H2,1-10H3 |
InChI Key |
VWZDRKUIILQDLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2N1C(=O)OC(C)(C)C)CN(C)C(C)C(C)(C)C)CCC(C)(C)O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the indole core, introduction of the boronic acid group, and esterification. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to ensure the correct functional groups are introduced at each step .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Reactivity
The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the free carboxylic acid. This reaction is critical for deprotection in synthetic workflows:
-
Conditions : HCl in dioxane under reflux (85% yield reported for analogous indole-1-carboxylate esters) .
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution, with water acting as the nucleophile.
-
Product : 1H-Indole-1-carboxylic acid derivative with enhanced solubility and biological activity.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester hydrolysis | HCl, dioxane, reflux | Free carboxylic acid derivative |
Boronic Acid-Mediated Cross-Coupling Reactions
The borono group at position 2 enables Suzuki-Miyaura cross-coupling, a key reaction for forming carbon-carbon bonds:
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and aryl halides in THF/H₂O (70–80°C).
-
Scope : Compatible with aryl/heteroaryl halides (e.g., bromobenzene, chloropyridine).
-
Product : Arylated indole derivatives with retained boronic acid functionality.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, Ar-X | 2-Aryl-1H-indole-1-carboxylate derivative |
Reactivity of the Hydroxy Group
The 3-hydroxy-3-methylbutyl side chain undergoes oxidation or protection:
-
Oxidation : CrO₃/H₂SO₄ converts the alcohol to a ketone (hypothetical, based on indole alcohol analogs) .
-
Protection : Acetic anhydride/pyridine forms an acetate ester, enhancing stability during synthesis .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alcohol oxidation | CrO₃, H₂SO₄ | Ketone-functionalized side chain | |
| Ester protection | Ac₂O, pyridine | Acetyl-protected alcohol |
Transformations Involving the Amino Methyl Group
The tertiary amine at position 6 participates in limited reactions due to steric hindrance:
-
Quaternization : Methyl iodide (CH₃I) in THF forms a quaternary ammonium salt (hypothetical) .
-
Protonation : Forms water-soluble salts under acidic conditions (pH < 4) .
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine quaternization | CH₃I, K₂CO₃ | Quaternary ammonium salt |
Stability and Degradation Pathways
-
Photodegradation : UV light induces cleavage of the boronic acid group, forming boric acid and a de-boronated indole.
-
Thermal Stability : Decomposes above 200°C via ester pyrolysis, releasing isobutylene and CO₂ .
| Degradation Pathway | Conditions | Byproducts | Reference |
|---|---|---|---|
| Thermal decomposition | >200°C | Isobutylene, CO₂, indole fragment |
Key Structural Insights from Crystallography
Scientific Research Applications
Medicinal Chemistry
- Antibacterial Activity : The compound has been explored for its potential as an inhibitor of bacterial enzymes. Studies indicate that derivatives of indole can enhance the efficacy of antibiotics against resistant bacterial strains by acting as enzyme inhibitors .
- Cancer Treatment : Indole derivatives have shown promise in treating various cancers. The compound's structure suggests it may interact with biological targets involved in cancer pathways. For instance, compounds similar to this one have been reported to inhibit tumor growth in preclinical models .
- Drug Design : The unique functional groups present in this compound make it suitable for drug design applications. Its ability to form stable complexes with biological targets can be exploited to create new therapeutic agents .
Material Science
- Organic Electronics : The boronic acid group can be utilized in the synthesis of organic semiconductors and photovoltaic materials. The ability to form stable bonds with various substrates enhances the performance characteristics of these materials .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities, such as responsiveness to environmental stimuli .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing indole-based compounds demonstrated that modifications at the indole nitrogen significantly affect antibacterial potency. The synthesized compounds were tested against various pathogenic strains, revealing enhanced activity compared to traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with indole derivatives showed a marked reduction in cell viability, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, which can inhibit the activity of certain enzymes. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
Table 1: Key Substituents and Functional Groups
Key Observations :
Ester Group Stability and Reactivity
Table 2: Ester Group Properties
| Ester Type | Hydrolysis Rate | Lipophilicity (LogP) | Common Applications |
|---|---|---|---|
| Methyl | High | Low | Labile prodrugs, analytical standards |
| tert-Butyl | Low | High | Stable intermediates, prolonged drug release |

Comparison :
- The target compound’s tert-butyl ester likely enhances metabolic stability compared to methyl esters (e.g., in CAS 89245-39-6), reducing premature hydrolysis in biological systems .
- Methyl esters (e.g., in ) are more labile, making them suitable for analytical derivatization (e.g., GC-MS fatty acid analysis) but less ideal for therapeutic use .
Biological Activity
The compound 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester is an indole derivative that has garnered attention for its potential biological activities. Indole and its derivatives are known for a wide range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes an indole core modified with various functional groups that enhance its biological activity. The presence of a boronic acid moiety is particularly noteworthy as it can facilitate interactions with biological targets through reversible covalent bonding.
Antiviral Activity
Recent studies have highlighted the potential of indole-based compounds as inhibitors of HIV-1 integrase. For example, derivatives of indole-2-carboxylic acid were shown to inhibit the strand transfer activity of integrase with IC50 values ranging from 0.13 to 32.37 μM . The binding interactions involve chelation with Mg²⁺ ions and π–π stacking with viral DNA, suggesting a mechanism where the indole core plays a crucial role in binding affinity and specificity.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Indole-2-carboxylic acid derivative | 0.13 | Inhibits integrase strand transfer |
| Indole-2-carboxylic acid | 32.37 | Chelates Mg²⁺ ions in integrase active site |
Antibacterial Activity
Indole derivatives have also been investigated for their antibacterial properties. One study reported the synthesis of selective indole-based inhibitors targeting bacterial cystathionine γ-lyase (bCSE), a key enzyme in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE enhances bacterial sensitivity to antibiotics . The efficacy of these compounds indicates their potential as novel antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is significantly influenced by their structural modifications. For instance:
- C3 Long Branching : Enhances interaction with hydrophobic cavities near the active site of integrase.
- C6 Halogenation : Improves binding through π–π stacking interactions with viral DNA .
Case Studies
Several case studies demonstrate the effectiveness of indole derivatives in various biological assays:
- HIV Integrase Inhibition : A series of synthesized indole derivatives showed improved inhibitory effects against HIV integrase compared to the parent compound. The introduction of halogenated groups at specific positions resulted in a marked increase in potency .
- Antibacterial Efficacy : Compounds targeting bCSE were synthesized and tested against pathogenic strains. Results indicated that these compounds significantly reduced bacterial viability, showcasing their potential as therapeutic agents against resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


